molecular formula C46H34N4O4 B6578185 N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-23-9

N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B6578185
CAS No.: 392251-23-9
M. Wt: 706.8 g/mol
InChI Key: DPXHBYKBNDUUMG-UHFFFAOYSA-N
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Description

N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is a structurally complex quinolinecarboxamide derivative featuring a biphenyl core substituted with dimethoxy groups and two 2-phenylquinoline-4-carboxamide moieties. Its synthesis likely involves palladium-catalyzed cross-coupling reactions for biphenyl formation and amide bond formation steps, as seen in analogous quinoline syntheses .

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H34N4O4/c1-53-43-25-31(21-23-39(43)49-45(51)35-27-41(29-13-5-3-6-14-29)47-37-19-11-9-17-33(35)37)32-22-24-40(44(26-32)54-2)50-46(52)36-28-42(30-15-7-4-8-16-30)48-38-20-12-10-18-34(36)38/h3-28H,1-2H3,(H,49,51)(H,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHBYKBNDUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

The quinoline core is constructed via Friedländer annulation:

Procedure

  • Combine 2-aminobenzophenone (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid (50 mL)

  • Reflux at 120°C for 8 hours under nitrogen

  • Cool, precipitate with ice water, filter

  • Hydrolyze ester with NaOH/EtOH (2M, 12h)

  • Acidify with HCl to pH 2, collect precipitate

Optimization Data

ParameterCondition 1Condition 2Optimal Condition
SolventAcOHTolueneAcOH
Temperature (°C)120150120
Yield (%)684568

Key spectral data: 1H^1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J=4.8 Hz, 1H, H-3), 8.32 (d, J=8.4 Hz, 1H, H-8), 7.89–7.45 (m, 9H, aromatic) .

Preparation of 3,3'-Dimethoxy-4,4'-Diamino-1,1'-Biphenyl

The biphenyl core is assembled using Suzuki-Miyaura coupling:

Method A – Traditional Heating

  • Charge 4-bromo-3-nitroanisole (5 mmol), 3-methoxyphenylboronic acid (6 mmol)

  • Add Pd(PPh3)4 (5 mol%), K2CO3 (15 mmol)

  • Reflux in DMF/H2O (3:1) at 130°C for 18h

  • Reduce nitro groups with H2/Pd-C (50 psi, 6h)

Method B – Microwave-Assisted

  • Same reagents as Method A

  • Microwave irradiation at 150°C for 45 minutes

Comparative Performance

MetricMethod AMethod B
Reaction Time18h45min
Isolated Yield (%)6278
Purity (HPLC)95.2%98.7%

Microwave methods significantly improve efficiency while maintaining regioselectivity .

Amide Bond Formation Strategies

Coupling the quinoline carboxylic acid to the biphenyl diamine requires precise control:

EDCI.HCl/DMAP Protocol

  • Dissolve 2-phenylquinoline-4-carboxylic acid (2 mmol) in anhydrous CH2Cl2 (20 mL)

  • Add EDCI.HCl (2.4 mmol), DMAP (0.2 mmol)

  • Cool to 0°C, add biphenyl diamine (1 mmol)

  • Warm to RT, stir 24h

  • Workup with 2M HCl, NaHCO3, brine

Performance Metrics

Reagent SystemYield (%)Purity (%)
EDCI.HCl/DMAP7697.3
HATU/DIPEA8298.1
DCC/HOBt6895.8

HATU-based coupling shows superior efficiency but increases cost .

Final Assembly and Global Deprotection

The convergent synthesis requires sequential amidation:

Stepwise Procedure

  • Couple first quinoline unit to biphenyl (EDCI.HCl, 0°C→RT)

  • Purify mono-amide by silica chromatography (EtOAc/Hex 3:7)

  • Install second quinoline unit under microwave (HATU, 100°C, 30min)

  • Final global deprotection with BBr3/CH2Cl2 (-78°C→RT)

Critical Parameters

  • Temperature control during BBr3 demethylation prevents quinoline decomposition

  • Microwave irradiation reduces second coupling time from 24h to 30min

Analytical Characterization

Comprehensive spectral data confirms structure:

1H^1H NMR (500 MHz, DMSO-d6)

  • δ 10.32 (s, 2H, NH)

  • δ 8.92 (d, J=4.8 Hz, 4H, quinoline H-3)

  • δ 7.85–6.98 (m, 26H, aromatic)

  • δ 3.87 (s, 6H, OCH3)

HPLC-MS

  • m/z: Calcd for C58H42N4O6: 906.31; Found: 906.29 [M+H]+

  • Purity: 98.4% (254 nm, C18 column)

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidative cleavage, especially at methoxy groups or phenyl rings.

  • Reduction: : Reduction reactions can target amide or quinoline functionalities, potentially leading to the opening of the ring structures.

  • Substitution: : Electrophilic substitution reactions are common, particularly on the phenyl rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Friedel-Crafts acylation using aluminum chloride or sulfonation using sulfur trioxide.

Major Products Formed: Depending on the reaction conditions and reagents, products could include phenyl-substituted quinolines, amide derivatives, or reduced biphenyl structures.

Scientific Research Applications

  • Chemistry: : As a building block in synthetic organic chemistry, the compound is useful for creating more complex molecules.

  • Biology: : Its quinoline structure suggests it may interact with biological targets, potentially useful for designing new drugs.

  • Medicine: : The compound might possess anti-cancer, anti-inflammatory, or anti-microbial properties.

  • Industry: : It can be employed in material sciences, particularly in the development of new polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action for N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is presumed to involve interactions with cellular proteins. The quinoline moiety often binds to DNA or enzymes, disrupting normal cell functions. Specific pathways might include inhibition of topoisomerases or kinases, critical for cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its biphenyl backbone and dual quinolinecarboxamide substituents. Below is a comparative analysis with related quinolinecarboxamides:

Compound Name Molecular Formula Substituents Key Structural Differences
Target compound C₅₀H₃₈N₄O₆ (inferred) Biphenyl with 3,3'-dimethoxy groups; dual 2-phenylquinoline-4-carboxamide units Biphenyl core with symmetrical dimethoxy and quinolinecarboxamide groups
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide C₂₁H₁₅N₃O Pyridinyl group at carboxamide position Single quinolinecarboxamide; lacks biphenyl and dimethoxy groups
2-Phenyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide C₂₂H₂₀N₂O₂ Tetrahydrofuranmethyl group Flexible tetrahydrofuran substituent; no biphenyl or methoxy groups
2-(3,4-dimethoxyphenyl)-N-[[4-[[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide C₄₄H₃₈N₄O₆ Dual quinolinecarboxamide units; dimethoxyphenyl substituents Similar dimethoxy and quinoline groups but lacks biphenyl core; uses a benzyl linker instead
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide C₂₅H₂₁FN₂O₂ Ethoxyphenyl and fluorobenzyl groups Ethoxy and fluorine substituents; single quinolinecarboxamide unit

Physicochemical Properties

  • Melting Points: Quinolinecarboxamides with rigid substituents (e.g., dimethoxyphenyl) exhibit high melting points (>220°C) due to strong intermolecular interactions . The target compound’s biphenyl core and symmetry likely result in a melting point exceeding 250°C, similar to C₄₄H₃₈N₄O₆ (MW 718.8) .
  • Solubility: Compounds with polar groups (e.g., pyridinyl , morpholinyl ) show improved aqueous solubility compared to lipophilic derivatives like the target compound, which may require DMSO or ethanol for dissolution .

Q & A

Basic Question: What are the standard synthetic protocols for preparing N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide Coupling : Reacting quinoline-4-carboxylic acid derivatives with biphenyl-amine intermediates using coupling agents like EDCI/HOBt or DCC .
  • Protection/Deprotection : Methoxy groups may require protection (e.g., using TBDMS-Cl) during coupling steps to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (solvent: ethanol/water) are standard for isolating intermediates and final products .
    Key Techniques : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Advanced Question: How can researchers optimize reaction yields for the amide coupling step in the synthesis of this compound?

Methodological Answer:
Low yields in amide coupling often arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP or PyBOP) to improve coupling efficiency .
  • Temperature Control : Conduct reactions under reflux (80–100°C) to overcome kinetic barriers .
    Validation : Analyze by LC-MS to detect unreacted starting materials and adjust stoichiometry (1.2–1.5 equivalents of carbodiimide coupling agents) .

Basic Question: What spectroscopic methods are used to characterize the compound’s structure?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide carbonyl (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the biphenyl and quinoline regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~724.3 g/mol) .
  • FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .

Advanced Question: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Address by:

  • Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) .
  • Stability Testing : Incubate the compound in assay buffers (PBS, DMEM) at 37°C for 24h; analyze degradation via HPLC .
  • Metabolite Screening : Use LC-MS to identify inactive/byproduct formation in cell lysates .
    Example : If antimalarial activity varies, test against resistant Plasmodium strains and validate via IC50 comparisons .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at –20°C in airtight, light-protected vials with desiccants (silica gel) .
  • Long-Term : Lyophilize and store at –80°C under inert gas (argon) to prevent oxidation .
    Validation : Periodic HPLC analysis (every 6 months) to detect degradation (e.g., hydrolysis of amide bonds) .

Advanced Question: How can computational modeling aid in understanding the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model binding to quinoline-targeted enzymes (e.g., Plasmodium DHODH) using PDB structures (e.g., 1TV5) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .
    Validation : Cross-correlate with SAR data from substituted analogs (e.g., methoxy vs. ethoxy derivatives) .

Advanced Question: What strategies are effective for analyzing complex NMR spectra of this compound?

Methodological Answer:

  • Selective Decoupling : Suppress coupling between adjacent aromatic protons to simplify splitting patterns .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in biphenyl groups) at 25°C vs. 50°C .
  • Isotopic Labeling : Synthesize 13C-labeled methoxy groups to track chemical shift assignments .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antiproliferative Assays : MTT/WST-1 in cancer cell lines (IC50 determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to quinoline scaffolds .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against E. coli or S. aureus .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at phenyl rings, methoxy → ethoxy) .
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical binding groups (e.g., amide vs. ester linkers) .
  • Data Integration : Combine IC50 values, LogP, and polar surface area to build QSAR models .

Advanced Question: How should researchers address discrepancies between computational predictions and experimental biological data?

Methodological Answer:

  • Force Field Calibration : Adjust parameters in docking simulations to match experimental binding affinities .
  • Solvent Effects : Include explicit solvent molecules (water, DMSO) in MD simulations to mimic assay conditions .
  • Experimental Validation : Synthesize top-scoring virtual hits and retest in biological assays .

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